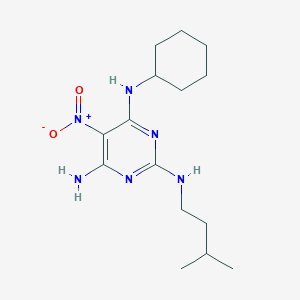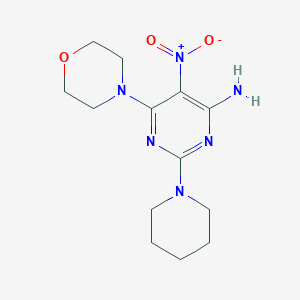
6-((4-chlorobenzyl)sulfonyl)-N-pentylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine is a synthetic organic compound that features a pyridazine ring substituted with a pentyl group and a methanesulfonyl group attached to a 4-chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or other suitable precursors.
Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides under basic conditions.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Coupling with 4-Chlorophenyl Moiety: The final step involves coupling the methanesulfonylated pyridazine with a 4-chlorophenyl derivative, often through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.
Industrial Chemistry: The compound could be a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-fluorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine
- 6-[(4-bromophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine
- 6-[(4-methylphenyl)methanesulfonyl]-N-pentylpyridazin-3-amine
Uniqueness
6-[(4-chlorophenyl)methanesulfonyl]-N-pentylpyridazin-3-amine is unique due to the presence of the 4-chlorophenyl moiety, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets.
Properties
Molecular Formula |
C16H20ClN3O2S |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-pentylpyridazin-3-amine |
InChI |
InChI=1S/C16H20ClN3O2S/c1-2-3-4-11-18-15-9-10-16(20-19-15)23(21,22)12-13-5-7-14(17)8-6-13/h5-10H,2-4,11-12H2,1H3,(H,18,19) |
InChI Key |
OTQUHWCILVPERD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265422.png)
![5-(3-chlorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B11265425.png)

![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11265436.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11265443.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11265447.png)
![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-phenylacetamide](/img/structure/B11265449.png)
![1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B11265463.png)
![3-(3-methylphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11265464.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265465.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265473.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B11265485.png)
